8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 896808-70-1
VCID: VC4708631
InChI: InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)8-5-9-26)21-18(25)24(11)14-7-4-6-13(20)10-14/h4,6-7,10,26H,5,8-9H2,1-3H3
SMILES: CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCCO)C)C
Molecular Formula: C19H20ClN5O3
Molecular Weight: 401.85

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 896808-70-1

Cat. No.: VC4708631

Molecular Formula: C19H20ClN5O3

Molecular Weight: 401.85

* For research use only. Not for human or veterinary use.

8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 896808-70-1

Specification

CAS No. 896808-70-1
Molecular Formula C19H20ClN5O3
Molecular Weight 401.85
IUPAC Name 6-(3-chlorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C19H20ClN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)8-5-9-26)21-18(25)24(11)14-7-4-6-13(20)10-14/h4,6-7,10,26H,5,8-9H2,1-3H3
Standard InChI Key MCSMWIGDEWCOSU-UHFFFAOYSA-N
SMILES CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CCCO)C)C

Introduction

The compound 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the class of imidazopurines. It features a chlorophenyl group and a hydroxypropyl chain attached to its imidazopurine core, along with three methyl groups. This unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but it can be inferred to be similar to other imidazopurine derivatives.

  • Molecular Weight: Not specified in the search results.

Synthesis

The synthesis of this compound typically involves multiple steps, requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Chemical Reactions

This compound can participate in various chemical reactions, which are crucial for modifying its properties for specific applications in research and development.

Biological Activities and Mechanism of Action

The compound is believed to interact with biological macromolecules such as proteins or nucleic acids, modulating enzyme activity or receptor binding through specific interactions with active sites or allosteric sites on target proteins. This modulation can lead to various biological responses depending on the target pathway affected.

Potential Applications

Given its unique structure and potential biological activities, 8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several potential applications in scientific research, particularly in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Other compounds in the imidazopurine class, such as 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, share similar structural features but differ in their substituents. For example, the latter has a phenylethyl group instead of a chlorophenyl group .

Data Table for Comparison

CompoundMolecular FormulaMolecular WeightSubstituents
8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneNot specifiedNot specifiedChlorophenyl, Hydroxypropyl
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneC21H25N5O3395.5Phenylethyl, Hydroxypropyl
3-(2,5-dimethylbenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneC22H27N5O3409.49Dimethylbenzyl, Hydroxypropyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator